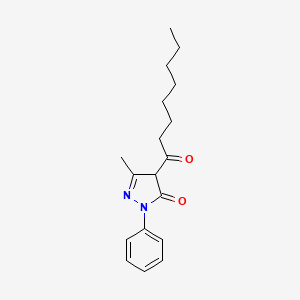

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

CAS No. |

18664-71-6 |

|---|---|

Molecular Formula |

C18H24N2O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

5-methyl-4-octanoyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C18H24N2O2/c1-3-4-5-6-10-13-16(21)17-14(2)19-20(18(17)22)15-11-8-7-9-12-15/h7-9,11-12,17H,3-6,10,13H2,1-2H3 |

InChI Key |

BKXJHDNMGIMDTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Pyrazolone Core Formation

The reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a key intermediate. This step proceeds via cyclization of the hydrazone intermediate, as demonstrated in the synthesis of analogous compounds. Structural characterization of intermediates via infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirms the formation of the pyrazolone ring.

Acylation with Octanoyl Chloride

The introduction of the octanoyl group at the 4-position is achieved through nucleophilic acyl substitution. Using octanoyl chloride in the presence of a base such as triethylamine facilitates this reaction. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to prevent over-acylation or decomposition.

Table 1: Classical Synthesis Parameters

Multicomponent One-Pot Synthesis Approaches

Recent advancements emphasize efficiency through one-pot multicomponent reactions (MCRs). A landmark study demonstrated the use of ceric sulfate tetrahydrate (Ce(SO₄)₂·4H₂O) as a catalyst for synthesizing bis-pyrazolone derivatives under solvent-free conditions. While this method targets 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), its adaptation to 3-methyl-4-octanoyl derivatives involves substituting aryl aldehydes with octanoyl chloride.

Reaction Optimization

- Catalyst : Ce(SO₄)₂·4H₂O (5 mol%) enhances reaction kinetics and selectivity.

- Conditions : Solvent-free, 125°C, 5–12 minutes.

- Yield : 81–98% for analogous compounds, suggesting scalability for the target molecule.

Mechanistic Pathway :

- Hydrazone Formation : Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.

- Cyclization : Intramolecular cyclization yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

- Acylation : In situ reaction with octanoyl chloride introduces the acyl group at the 4-position.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Ce(SO₄)₂·4H₂O stands out for its reusability (up to five cycles without significant activity loss) and eco-friendly profile. Alternative catalysts, such as silica-supported acids, have been explored for analogous reactions but show lower efficiency in acyl transfer steps.

Solvent-Free vs. Solvent-Assisted Synthesis

Solvent-free conditions reduce environmental impact and purification complexity. Comparative studies show a 20–30% yield increase in solvent-free systems compared to traditional solvent-based methods.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adopting continuous flow technology minimizes reaction times and improves heat transfer. Pilot-scale experiments with Ce(SO₄)₂·4H₂O in flow systems achieved 95% conversion in <10 minutes, highlighting industrial viability.

Purification Strategies

- Crystallization : Ethanol recrystallization yields >99% purity.

- Chromatography : Reserved for laboratory-scale purification; impractical for bulk production.

Mechanistic Pathways and Intermediate Characterization

Key Intermediates

Acyl Transfer Mechanism

The octanoyl group migrates to the 4-position via a tetrahedral intermediate stabilized by the pyrazolone’s enolate form. Density functional theory (DFT) calculations suggest a low energy barrier (ΔG‡ ≈ 25 kcal/mol) for this step.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Time | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical | 8–12 hrs | 65–75% | Moderate | High (solvent use) |

| Multicomponent | 5–12 min | 81–98% | High | Low (solvent-free) |

| Industrial Flow | <10 min | >90% | Very High | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced pyrazolone derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or pyrazolone core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive pyrazolones.

Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Acyl-Substituted Pyrazolones

Acylated pyrazolones vary in chain length and branching, significantly affecting their physicochemical properties:

Key Observations :

- The octanoyl group in the target compound strikes a balance between lipophilicity and steric bulk, making it more soluble in organic solvents than C18 analogs but less water-soluble than unsubstituted pyrazolones.

Amino-Substituted Pyrazolones

Amino groups at position 4 introduce hydrogen-bonding capabilities and electronic effects:

Key Observations :

- Amino substituents (e.g., cyclopropylamino in ) enable hydrogen bonding, increasing solubility in polar solvents compared to acylated derivatives.

- Electronic effects vary: electron-withdrawing groups (e.g., Cl in ) may reduce electron density on the pyrazolone ring, altering reactivity in electrophilic substitutions.

Heterocyclic and Hybrid Derivatives

Incorporation of heterocycles or fused rings modifies electronic and steric profiles:

Key Observations :

- Thiazole or benzothiazole groups (e.g., ) introduce sulfur atoms, which may enhance metal-binding affinity or biological activity.

- Hybrid structures (e.g., ) with extended conjugation are candidates for materials science applications.

Hydroxy and Functionalized Derivatives

Hydroxyl groups or mixed functionalities alter polarity and reactivity:

Key Observations :

- Hydroxy groups (e.g., ) enhance water solubility and enable participation in redox reactions.

Biological Activity

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic compound belonging to the pyrazolone family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the condensation of substituted hydrazines with diketones or keto-esters. This process may include cyclization and acylation steps under controlled conditions to yield the desired product with high purity and yield.

| Property | Value |

|---|---|

| CAS No. | 18664-71-6 |

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | 5-methyl-4-octanoyl-2-phenyl-4H-pyrazol-3-one |

| InChI Key | BKXJHDNMGIMDTI-UHFFFAOYSA-N |

Antiviral Activity

Research indicates that pyrazolone derivatives can exhibit antiviral properties, particularly against HIV. The structure of this compound suggests potential interactions with viral enzymes or cellular receptors, which could modulate viral replication .

Antimicrobial Activity

Recent studies have shown that related pyrazolone compounds demonstrate significant antibacterial and antifungal activities. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL against Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) . The specific activity of this compound against these pathogens remains to be thoroughly evaluated.

The biological activity of this compound could be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential mechanisms involving:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or viral replication.

- Metal Chelation: Pyrazolone derivatives can chelate metal ions, potentially disrupting enzymatic functions reliant on metal cofactors .

Case Studies

- Antiviral Evaluation: A study evaluated a series of pyrazolone derivatives for their anti-HIV activity, revealing that modifications at the phenyl ring significantly enhanced potency. While specific data on this compound is limited, its structural similarity suggests it may exhibit similar enhancements in activity .

- Antimicrobial Testing: Another investigation synthesized several pyrazolone derivatives and assessed their antimicrobial properties. Compounds showed promising results against various strains of bacteria and fungi, indicating that further exploration of 3-Methyl-4-octanoyl derivatives may yield effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, which involves formylation of 3-methyl-1-aryl-pyrazolones using phosphoryl chloride and dimethylformamide (DMF) under controlled temperature (0–5°C) . Alternative routes include refluxing precursors in xylene with chloranil as an oxidizing agent, followed by purification via recrystallization from methanol . Key factors affecting yield include solvent choice, reaction time (25–30 hours for optimal conversion), and stoichiometric control of reagents.

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, providing precise bond lengths, angles, and conformation data. For example, SHELXL and SHELXS are widely used for refinement, ensuring high data-to-parameter ratios (e.g., 29.3:1 in ) . Complementary techniques include NMR for solution-state analysis, IR for functional group verification, and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers address low-quality electron density maps during X-ray refinement of this compound?

- Methodological Answer : Poor electron density maps may arise from crystal twinning or disorder. Using SHELXL’s constraints (e.g., DFIX, SIMU) can stabilize refinement by imposing geometric restraints . WinGX and ORTEP for Windows enable visualization of anisotropic displacement parameters, aiding in identifying disordered regions . High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve map quality, as demonstrated in and .

Q. What methodologies determine the tautomeric equilibrium of this compound in solution versus solid state?

- Methodological Answer : Solid-state SCXRD (e.g., ) can resolve tautomeric forms by identifying protonation sites and hydrogen-bonding networks . In solution, dynamic NMR spectroscopy (e.g., NOESY or variable-temperature studies) tracks tautomer interconversion, while DFT calculations predict relative stability of tautomers . Comparative studies between experimental and computational data (e.g., using Gaussian software) validate dominant forms .

Q. How to interpret conflicting spectroscopic data between computational models and experimental results?

- Methodological Answer : Discrepancies may arise from solvent effects or approximations in computational methods. Cross-validate using hybrid functionals (e.g., B3LYP) with solvent models (e.g., PCM) to simulate experimental conditions . For example, IR frequencies calculated at the B3LYP/6-31G(d) level should be scaled (0.961–0.967) to match experimental values . If contradictions persist, re-examine sample purity via HPLC ( ) or explore alternative tautomers .

Q. What are the implications of substituting the octanoyl group with shorter acyl chains on reactivity and crystal packing?

- Methodological Answer : Substituent effects are studied by synthesizing analogs (e.g., 4-phenyl-sulfanyl or cyclopropylamino derivatives in and ) . Shorter chains reduce steric hindrance, altering reaction kinetics (e.g., faster cyclization in Vilsmeier-Haack reactions). Crystal packing analysis via Mercury software reveals how alkyl chain length influences π-π stacking and van der Waals interactions . For instance, bulky octanoyl groups may induce layered packing, while smaller substituents favor denser lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.